molecular formula C9H8F3NO2 B6609471 methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate CAS No. 2866352-76-1

methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate

Cat. No. B6609471
CAS RN: 2866352-76-1
M. Wt: 219.16 g/mol
InChI Key: LEIFXVZFWRUQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate, also known as MTPC, is a versatile chemical compound with numerous applications in scientific research and laboratory experiments. This compound has been used in various studies to investigate its biochemical and physiological effects, and to understand its mechanism of action.

Scientific Research Applications

Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been used in a variety of scientific research applications, including drug delivery, cell culture, and animal studies. It has been used in drug delivery studies to investigate the release of drugs from methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate-based nanocarriers, as well as to understand the mechanism of drug release. methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has also been used in cell culture studies to investigate its effects on cell viability and proliferation. Additionally, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been used in animal studies to investigate its effects on various physiological processes, such as blood pressure and heart rate.

Mechanism of Action

The mechanism of action of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is not yet fully understood. However, it is believed that methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate may act as a membrane-disrupting agent, which can alter the permeability of cell membranes and induce cell death. Additionally, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate may also have anti-inflammatory and anti-cancer effects, which are mediated through the inhibition of certain enzymes and pathways.
Biochemical and Physiological Effects
methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been shown to reduce inflammation and cell death in various animal models. Furthermore, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been shown to have anti-cancer effects, as it can inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate can be used in a variety of experimental models, including cell cultures, animal studies, and drug delivery studies. However, there are also some limitations to using methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate in laboratory experiments. For example, the mechanism of action of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is still not fully understood, and the effects of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate on certain physiological processes may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for research on methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate. One potential direction is to further investigate the mechanism of action of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate, in order to better understand its effects on various physiological processes. Additionally, further research on the effects of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate on cancer cell lines could be conducted, in order to determine its potential as an anti-cancer agent. Furthermore, further research on the use of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate in drug delivery systems could be conducted, in order to optimize the release of drugs from methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate-based nanocarriers. Finally, further research on the effects of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate on inflammation and cell death could be conducted, in order to better understand its potential therapeutic applications.

Synthesis Methods

Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate can be synthesized through a two-step process. First, 1,1,2-trifluoroethyl pyridine-2-carboxylate is prepared by reacting pyridine-2-carboxylic acid with 1,1,2-trifluoroethyl bromide in the presence of a base, such as potassium carbonate. This reaction yields 1,1,2-trifluoroethyl pyridine-2-carboxylate, which is then reacted with methyl iodide to produce methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate.

properties

IUPAC Name

methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-4-7(13-6)9(11,12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIFXVZFWRUQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C(CF)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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